5-(4-Hydroxyphenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Hydroxyphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₈O₃. It is characterized by a furan ring substituted with a hydroxyphenyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)furan-2-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction .
Industrial Production Methods
it is likely that similar condensation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Hydroxyphenyl)furan-2-methanol.
Substitution: 5-(4-Nitrophenyl)furan-2-carbaldehyde.
Scientific Research Applications
5-(4-Hydroxyphenyl)furan-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can form covalent bonds with nucleophilic amino acids in proteins, leading to changes in protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with similar reactivity but different applications, primarily in the food industry.
Furfural: A simpler furan aldehyde used as a precursor in the synthesis of various chemicals.
Uniqueness
5-(4-Hydroxyphenyl)furan-2-carbaldehyde is unique due to its combination of a hydroxyphenyl group and a furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
CAS No. |
13130-10-4 |
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Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H |
InChI Key |
GCKXZFGOLQFJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
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